Ac-Val-OMe

Description

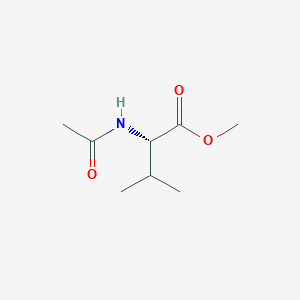

Ac-Val-OMe (N-α-Acetyl-L-valine methyl ester; CAS 1492-15-5) is a protected valine derivative widely used in peptide synthesis and biochemical studies. Its structure includes an acetyl group at the N-terminus and a methyl ester at the C-terminus, which stabilize the amino acid against undesired side reactions during coupling or oxidation. With a molecular weight of 173.21 g/mol (), it serves as a critical building block in constructing peptide chains, particularly for studying secondary structures like β-sheets (). Its synthesis and reactivity have been extensively explored in oxidation studies, where its tertiary β-CH bond demonstrates moderate reactivity compared to other amino acid derivatives ().

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 | |

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-15-5 | |

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Val-OMe can be synthesized through a straightforward two-step synthetic strategy. The first step involves the treatment of L-valine methyl ester hydrochloride with bromoacetyl bromide, resulting in the formation of a transient bromoacetamide. This intermediate is then subjected to N-alkylation with substituted imidazoles or 1,2,4-triazoles to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Ac-Val-OMe undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ac-Val-OMe has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ac-Val-OMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ac-Val-OMe belongs to a class of N-acylated, C-terminally protected amino acid derivatives. Below is a detailed comparison with three structurally analogous compounds: Ac-Leu-OMe, Ac-Val-NH2, and Z-Val-Ala-OMe.

Table 1: Structural and Reactivity Comparison

This compound vs. Ac-Leu-OMe

- Structural Differences: Both compounds share N-acetyl and C-methyl ester groups but differ in the amino acid side chain (valine vs. leucine). Valine’s β-CH bond is less reactive than leucine’s γ-CH bond due to electronic deactivation by the adjacent amide group .

- Reactivity : Methyl(trifluoromethyl)dioxirane (TFD) oxidation of this compound yields 14% product, whereas Ac-Leu-OMe achieves 82% yield under identical conditions. This disparity arises from the proximity of the amide group to the β-CH bond in valine, which electronically deactivates the site .

- Applications : Ac-Leu-OMe is favored in high-yield syntheses, while this compound’s lower reactivity makes it suitable for studying steric and electronic effects in peptide oxidation .

This compound vs. Ac-Val-NH2

- Protecting Group Impact : Replacing the C-terminal methyl ester (this compound) with an amide (Ac-Val-NH2) alters solubility and stability. The amide group in Ac-Val-NH2 enhances resistance to hydrolysis, making it preferable for prolonged reactions in basic media .

- Synthetic Utility : this compound’s ester group is more labile, facilitating deprotection in final peptide stages, whereas Ac-Val-NH2 is used in segments requiring stable C-terminal linkages .

This compound vs. Z-Val-Ala-OMe

- Functional Role : Z-Val-Ala-OMe incorporates a benzyloxycarbonyl (Z) group, offering orthogonal protection for sequential peptide couplings. Unlike this compound, it is a dipeptide used to benchmark coupling efficiency .

- Reactivity: The Z group in Z-Val-Ala-OMe requires stronger deprotection conditions (e.g., hydrogenolysis), whereas this compound’s acetyl group is stable under most coupling conditions .

Comparison with Functionally Similar Compounds

Ac-Val-Phe-OMe (β-Sheet Model)

- Structure : A dipeptide with valine and phenylalanine residues, protected similarly to this compound.

- Conformational Role: Forms a non-hydrogen-bonded "linear" structure in the gas phase, serving as an ideal β-sheet model. This compound’s methyl ester contributes to this rigidity, highlighting its utility in conformational studies .

Boc-Val-ΔPhe-Gly-OMe (Dehydrophenylalanine-Containing Peptide)

- Structural Feature : Contains α,β-dehydrophenylalanine (ΔPhe) to constrain conformations.

- Comparison : Unlike this compound, ΔPhe introduces planarity and rigidity, enabling precise helical or turn structures in peptides. This compound’s flexibility allows broader applications in dynamic systems .

Biological Activity

Methyl N-acetyl-L-valinate, commonly known as Ac-Val-OMe, is a derivative of the branched-chain amino acid valine. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target of Action

this compound interacts with various enzymes and proteins, impacting multiple biochemical pathways. As a member of the N-acyl amino acids (NA-AAs), it is involved in enzyme inhibition or activation and modulation of gene expression. The compound's structure allows it to be utilized in synthetic organic chemistry, particularly in the preparation of β-disubstituted α-acetamidoacrylates through enantioselective hydrogenation.

Mode of Action

N-acetyl amino acids like this compound are known for their ability to influence cellular functions. They can modulate cell signaling pathways and affect metabolic processes, which may lead to neuroprotective effects similar to those observed with acetyl-L-carnitine.

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, insights from related n-acetyl amino acids suggest that they undergo rapid absorption and distribution within biological systems. Understanding these parameters is crucial for evaluating the compound's therapeutic potential.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Cellular Effects : Similar compounds have shown effects on cellular metabolism and gene expression, indicating potential applications in treating metabolic disorders.

- Stability and Degradation : Research indicates that related compounds maintain stability under physiological conditions, which is essential for their efficacy in therapeutic applications.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antifungal and antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Neuroprotective Effects : The compound's structural similarities to other neuroprotective agents suggest potential benefits in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated a reduction in cell death and preservation of mitochondrial function.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (50 µM) | 85 |

| This compound (100 µM) | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.